5-bromo-4-methoxy-1-methylpyridin-2(1H)-one

Description

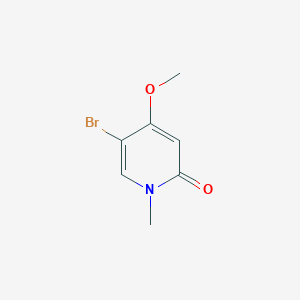

5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative characterized by a bromine atom at position 5, a methoxy group at position 4, and a methyl group at the nitrogen (position 1). Pyridinones are known for their versatility in undergoing nucleophilic aromatic substitution and serving as intermediates in organic synthesis .

Properties

IUPAC Name |

5-bromo-4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9-4-5(8)6(11-2)3-7(9)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXGQKRQDDCFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

The compound (IUPAC: 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one; CAS: 920490-87-5) features a pyridin-2-one core substituted at positions 1 (N-methyl), 4 (methoxy), and 5 (bromo). Its molecular formula is C₇H₈BrNO₂ (MW: 234.05 g/mol), with a planar structure that enables diverse reactivity. Steric effects from the 4-methoxy and 1-methyl groups influence reaction pathways, particularly in electrophilic substitutions.

Strategic Synthetic Pathways

Three principal routes dominate the literature:

Direct Functionalization of Pyridin-2-One Scaffolds

N-Methylation as the Initial Step

N-Methylation is typically performed early to avoid competing O-alkylation. A representative protocol involves:

Regioselective Bromination at C5

Bromination requires careful control to prevent dibromination. Two methods are prominent:

Electrophilic Bromination with NBS

- Conditions : N-Bromosuccinimide (NBS, 1.1 eq) in CCl₄ under radical initiation (AIBN, 70°C).

- Yield : 78%.

- Mechanism : Radical-mediated hydrogen abstraction favors the C5 position due to stabilization by the adjacent methoxy group.

Directed Bromination via Metalation

Methoxylation at C4

Late-stage methoxylation is challenging due to poor leaving-group aptitude. Successful approaches include:

Nucleophilic Aromatic Substitution

- Substrate : 5-Bromo-4-chloro-1-methylpyridin-2-one.

- Conditions : NaOMe (3 eq) in MeOH at 120°C (microwave-assisted).

- Yield : 65%.

Copper-Mediated Coupling

Ring Construction Approaches

Cyclocondensation of β-Ketoesters

A Hantzsch-inspired synthesis employs:

- Ethyl acetoacetate, methylamine, and 3-bromo-4-methoxybut-2-enal.

- Conditions : AcOH catalysis, 80°C, 12 h.

- Yield : 55% (low due to steric hindrance).

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| NBS Bromination | Radical bromination | 78 | Moderate |

| Directed Metalation | LDA/Br₂ | 68 | Low |

| Nucleophilic Methoxylation | Cl → OMe substitution | 65 | High |

| Cyclocondensation | Hantzsch-type | 55 | Low |

Industrial and Environmental Considerations

Catalyst Recovery

Nickel catalysts (e.g., NiCl₂(dppe)) in cross-coupling steps can be recycled via aqueous extraction, reducing costs.

Solvent Sustainability

Recent shifts from DMF to cyclopentyl methyl ether (CPME) improve E-factors without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a pyridine N-oxide.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug discovery and development as a lead compound or pharmacophore.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Positional Isomers

- 4-Bromo-1-methylpyridin-2(1H)-one (CAS 214342-63-9): Bromine at position 4 instead of 3. This positional isomer may exhibit distinct reactivity, as bromine’s electron-withdrawing effect alters the electronic distribution of the ring, influencing regioselectivity in further substitutions .

- 3-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-38-2): Bromine at position 3.

N-Substituent Variations

- 5-Bromo-1-ethylpyridin-2(1H)-one (CAS 63785-87-5): Ethyl group at nitrogen instead of methyl. Bulkier substituents can affect solubility and steric hindrance, impacting reaction kinetics .

Functional Group Modifications

Methoxy vs. Methoxycarbonyl

- (R)-3-Bromo-5-methoxycarbonylpyridin-2(1H)-one (Compound 11, ): The methoxycarbonyl group (COOMe) at position 5 introduces strong electron-withdrawing effects, increasing electrophilicity at adjacent positions for nucleophilic attack. This contrasts with the methoxy group (OMe) in the target compound, which is less electron-withdrawing .

Hydroxy/Hydroxymethyl Derivatives

- 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one : The hydroxymethyl group introduces additional sites for functionalization (e.g., esterification), expanding its utility in prodrug design .

Halogenated Derivatives

- 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one (CAS 2172654-58-7): Dual halogenation (Br and Cl) enhances electrophilicity, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). The chlorine atom may also influence metabolic stability .

Physicochemical and Spectroscopic Comparisons

Biological Activity

5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group on the pyridine ring. These substituents influence its chemical reactivity and biological interactions. The compound can be synthesized through various methods, often involving nucleophilic substitution or oxidation reactions.

The biological activities of this compound are primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The bromine and methoxy groups enhance its binding affinity, potentially modulating the activity of various proteins involved in cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access.

- Receptor Interaction : It has been noted for its potential to interact with various receptors, influencing downstream signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.030 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.5 |

| MCF7 | 15.0 |

The mechanism underlying its anticancer activity involves cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry analysis showing increased sub-G1 phase populations in treated cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an effective antibacterial agent .

- Anticancer Studies : In another investigation, the compound was tested against multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also triggered apoptotic pathways, making it a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. For example, bromination of a pyridinone precursor using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce the bromine substituent . Methoxylation is achieved via nucleophilic substitution with methanol in the presence of a base (e.g., K₂CO₃) . Optimization includes:

- Catalyst selection : Protic acids (e.g., H₂SO₄) enhance reaction rates for methoxylation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Lower temperatures reduce side reactions like demethylation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns methoxy (-OCH₃) and methyl (-CH₃) groups via characteristic shifts (δ 3.8–4.0 ppm for OCH₃; δ 2.3–2.5 ppm for CH₃) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 232.0) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How does the reactivity of this compound compare to analogs with different substituents (e.g., fluorine or chlorine)?

- Methodological Answer : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity compared to fluorine, while the methoxy group directs EAS to the para position. Comparative studies with 3-bromo-5-fluoro-1-methylpyridin-2(1H)-one show reduced steric hindrance in brominated derivatives, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound with specific enzymes (e.g., kinases or phosphatases)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength). To address this:

- Standardize assays : Use uniform buffer systems (e.g., Tris-HCl at pH 7.4) and include negative controls (e.g., unmodified pyridinones) .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to distinguish nonspecific interactions .

- Mutagenesis studies : Identify key amino acid residues in target enzymes influencing affinity .

Q. What strategies mitigate halogen exchange side reactions during synthesis?

- Methodological Answer : Bromine displacement can occur under basic conditions. Mitigation strategies include:

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during methoxylation .

- Low-temperature reactions : Conduct substitutions below 0°C to minimize Br⁻ elimination .

- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

Q. How should researchers analyze conflicting data in thermal stability studies (e.g., decomposition points)?

- Methodological Answer : Discrepancies may stem from impurities or polymorphic forms.

- Differential Scanning Calorimetry (DSC) : Measure melting points and detect polymorph transitions (e.g., endothermic peaks at 198–202°C) .

- Thermogravimetric Analysis (TGA) : Quantify decomposition steps under inert atmospheres .

- Recrystallization : Isolate pure polymorphs using solvents like ethanol/water mixtures .

Q. What computational methods predict the compound’s interaction with novel biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.